2-(4-Bromo-3-methylphenyl)propanoicacid
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Overview
Description
2-(4-Bromo-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)propanoic acid can be achieved through several methods. One common method involves the bromination of 3-methylphenylpropanoic acid using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromo-3-methylphenyl)propanoic acid may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)propanoic acid: Similar structure but lacks the methyl group on the benzene ring.
3-(2-Bromo-4-methylphenyl)propanoic acid: Similar structure but with different positions of the bromine and methyl groups.
2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the bromine atom
Uniqueness
The presence of both substituents provides distinct properties compared to its analogs .
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-6-5-8(3-4-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
InChI Key |
CAYOKTLIKNTVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C(=O)O)Br |
Origin of Product |
United States |
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